![molecular formula C11H5Cl3F3NO2S B1408309 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride CAS No. 1858251-52-1](/img/structure/B1408309.png)
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride
Übersicht
Beschreibung
This compound is a member of the class of pyrazoles . It is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfonyl, and amino groups, respectively .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material . The process involves diazotization to obtain a diazonium salt, which is then condensed with ethyl cyanoacetate, followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H4Cl2F6N4OS . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization .Physical And Chemical Properties Analysis
The compound is a white crystalline solid in its pure form . It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Sulfonation Protocols : Janosik et al. (2006) researched the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, which includes compounds similar to 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride. This process aids in direct synthesis of various sulfonamide derivatives, crucial in chemical synthesis (Janosik et al., 2006).
Insecticide Action Mechanism : Cole, Nicholson, and Casida (1993) investigated the action of phenylpyrazole insecticides at the GABA-gated chloride channel. Compounds like 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazoles, which are structurally related, were studied for their insecticidal properties (Cole et al., 1993).
Polymer Synthesis : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The process involved a diamine similar to this compound, indicating its potential application in advanced polymer synthesis (Liu et al., 2013).
Organic Synthesis Applications : Bates et al. (1994) researched the intramolecular sulfenylation using sulfoxides, which includes the preparation of compounds related to this compound. This indicates its use in complex organic synthesis (Bates et al., 1994).
Pharmaceutical and Biological Research
Anticancer Agent Synthesis : Redda et al. (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. The structure of these compounds is related to this compound, suggesting its potential in drug synthesis (Redda et al., 2011).
Inhibitors for Carbonic Anhydrase : Scozzafava et al. (2000) worked on perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as carbonic anhydrase inhibitors. This research suggests the use of compounds like this compound in developing novel inhibitors for enzymes (Scozzafava et al., 2000).
Material Science and Engineering
- Fluorinated Polymer Development : Liu et al. (2013) also demonstrated the application of fluorinated polyamides in material science. The fluorinated compounds used in their synthesis could include or be similar to this compound, which could be pivotal in the development of new materials (Liu et al., 2013).
Wirkmechanismus
Target of Action
The primary target of the compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride” is the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . These receptors play a crucial role in the central nervous system of insects .
Mode of Action
The compound “this compound” disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blocking action causes hyperexcitation of contaminated insects’ nerves and muscles .
Biochemical Pathways
The compound “this compound” affects the GABAergic and glutamatergic pathways in insects . By blocking the GABA A receptor and GluCl channels, it disrupts the normal functioning of these pathways, leading to hyperexcitation of the insects’ nerves and muscles .
Pharmacokinetics
It is known that the compound can be metabolized by p450 enzymes . The major metabolite detected in multiple organs such as the brain, liver, and adipose tissues is fipronil sulfone .
Result of Action
The result of the action of “this compound” is the hyperexcitation of the insects’ nerves and muscles . This hyperexcitation is caused by the blocking of the GABA A receptor and GluCl channels, which disrupts the normal functioning of the insects’ central nervous system .
Biochemische Analyse
Biochemical Properties
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of pro-inflammatory cytokines in certain cell types, thereby reducing inflammation . Additionally, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations . Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues . For instance, this compound can be transported into cells via specific membrane transporters and subsequently distributed to various subcellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and effects on cellular function.
Eigenschaften
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F3NO2S/c12-7-4-6(11(15,16)17)5-8(13)10(7)18-3-1-2-9(18)21(14,19)20/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMGIEXDKKSTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142525 | |
| Record name | 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858251-52-1 | |
| Record name | 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



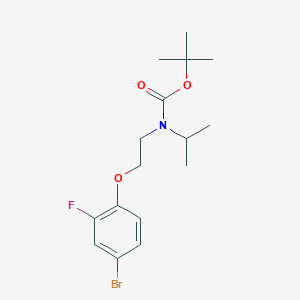
![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)
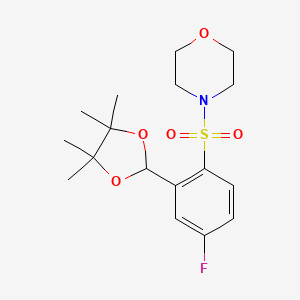
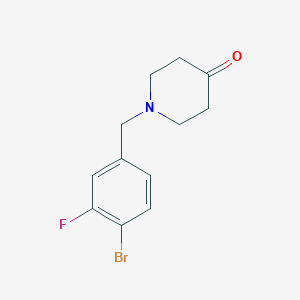

![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)

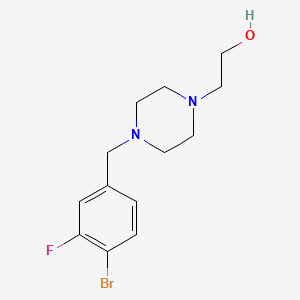
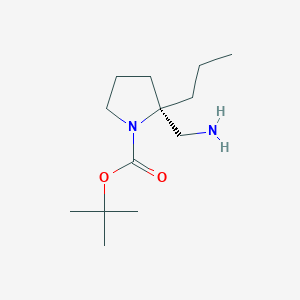
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)

